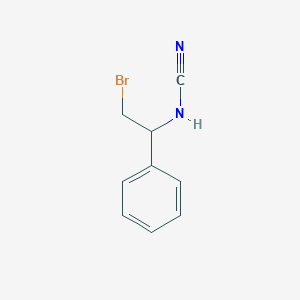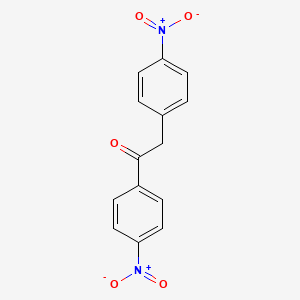
Azanium ZINC chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc ammonium chloride (Azanium ZINC chloride) is a chemical compound that is often used in various industrial and laboratory applications. It is known for its role in reduction reactions, particularly in the reduction of nitro compounds to amines. This compound is a combination of zinc chloride and ammonium chloride, and it exhibits unique properties that make it valuable in different chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Zinc ammonium chloride can be synthesized through the reaction of zinc oxide (ZnO) with ammonium chloride (NH4Cl). The reaction typically occurs in an aqueous medium and can be represented by the following equation: [ \text{ZnO} + 2\text{NH4Cl} \rightarrow \text{ZnCl2} + 2\text{NH3} + \text{H2O} ]
Industrial Production Methods
In industrial settings, zinc ammonium chloride is produced by dissolving zinc oxide in a solution of ammonium chloride. The reaction is carried out under controlled conditions to ensure the complete dissolution of zinc oxide and the formation of the desired product. The resulting solution is then evaporated to obtain zinc ammonium chloride in solid form.
Analyse Chemischer Reaktionen
Types of Reactions
Zinc ammonium chloride is primarily involved in reduction reactions. It is commonly used to reduce nitro compounds to amines. The reduction process involves the transfer of electrons from zinc to the nitro compound, resulting in the formation of an amine.
Common Reagents and Conditions
The reduction of nitro compounds using zinc ammonium chloride typically requires the presence of a reducing agent such as zinc powder. The reaction is carried out in an acidic medium, often with the addition of hydrochloric acid to facilitate the reduction process.
Major Products Formed
The major product formed from the reduction of nitro compounds using zinc ammonium chloride is the corresponding amine. For example, the reduction of nitrobenzene using zinc ammonium chloride results in the formation of aniline.
Wissenschaftliche Forschungsanwendungen
Zinc ammonium chloride has several scientific research applications, including:
Chemistry: It is used as a reducing agent in organic synthesis, particularly in the reduction of nitro compounds to amines.
Biology: Zinc ammonium chloride is used in the preparation of various biological samples for analysis.
Medicine: It is used in the synthesis of pharmaceutical compounds, particularly those that require the reduction of nitro groups.
Industry: Zinc ammonium chloride is used in the production of dyes, pigments, and other chemical products.
Wirkmechanismus
The mechanism of action of zinc ammonium chloride in reduction reactions involves the transfer of electrons from zinc to the nitro compound. This process occurs in several steps:
Formation of Zinc Ammonium Complex: Zinc reacts with ammonium chloride to form a zinc ammonium complex.
Electron Transfer: The zinc ammonium complex donates electrons to the nitro compound, reducing it to an amine.
Formation of Byproducts: The reduction process also produces byproducts such as ammonia and water.
Vergleich Mit ähnlichen Verbindungen
Zinc ammonium chloride can be compared with other reducing agents such as:
Zinc and Hydrochloric Acid: This combination is also used for the reduction of nitro compounds but may require more stringent reaction conditions.
Sodium Borohydride: A commonly used reducing agent that is more selective but less versatile than zinc ammonium chloride.
Iron and Ammonium Chloride: Another reducing agent combination that is effective but may produce more byproducts.
Zinc ammonium chloride is unique in its ability to provide a mild and efficient reduction process with high selectivity and yield.
Conclusion
Zinc ammonium chloride is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and efficient reduction capabilities make it a valuable tool in various scientific and industrial processes.
Eigenschaften
Molekularformel |
ClH4NZn |
|---|---|
Molekulargewicht |
118.9 g/mol |
IUPAC-Name |
azanium;zinc;chloride |
InChI |
InChI=1S/ClH.H3N.Zn/h1H;1H3; |
InChI-Schlüssel |
XEPNJJFNSJKTSO-UHFFFAOYSA-N |
Kanonische SMILES |
[NH4+].[Cl-].[Zn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Tert-butyl methyl[(5-phenyl-1H-pyrrol-3-YL)methyl]carbamate](/img/structure/B8338350.png)

![Sodium thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B8338383.png)

![4-[3-Fluoro-5-[[4-(2-methyl-1H-imidazol-1-yl)phenyl]thio]phenyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B8338395.png)



